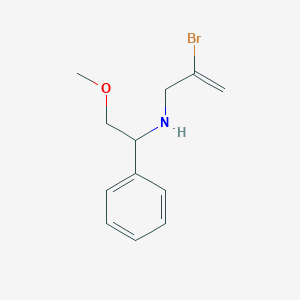![molecular formula C17H24FN3O B7641020 1-[(2-fluoro-6-pyrrolidin-1-ylphenyl)methyl]-N-methylpyrrolidine-2-carboxamide](/img/structure/B7641020.png)
1-[(2-fluoro-6-pyrrolidin-1-ylphenyl)methyl]-N-methylpyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-fluoro-6-pyrrolidin-1-ylphenyl)methyl]-N-methylpyrrolidine-2-carboxamide, also known as FP-Me, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. This compound has been synthesized using various methods and has been found to possess unique biochemical and physiological effects.
Mechanism of Action
1-[(2-fluoro-6-pyrrolidin-1-ylphenyl)methyl]-N-methylpyrrolidine-2-carboxamide is believed to exert its anti-cancer effects by inhibiting the activity of the protein kinase CK2. CK2 is an enzyme that is overexpressed in many types of cancer and is involved in the regulation of cell growth and survival. By inhibiting CK2, this compound can induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer and anti-inflammatory effects, this compound has been found to have other biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This may have implications for the treatment of neurological disorders such as Alzheimer's disease. Additionally, this compound has been found to have analgesic properties and may be useful in the treatment of pain.
Advantages and Limitations for Lab Experiments
One advantage of using 1-[(2-fluoro-6-pyrrolidin-1-ylphenyl)methyl]-N-methylpyrrolidine-2-carboxamide in lab experiments is its high purity, which allows for accurate and reproducible results. However, one limitation is that this compound is relatively expensive compared to other compounds that may have similar effects. Additionally, this compound may not be suitable for all types of experiments, and researchers should carefully consider its properties and potential interactions with other compounds before use.
Future Directions
There are several potential future directions for research on 1-[(2-fluoro-6-pyrrolidin-1-ylphenyl)methyl]-N-methylpyrrolidine-2-carboxamide. One area of interest is the development of more efficient synthesis methods that can produce this compound in larger quantities and at a lower cost. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of cancer, inflammation, and neurological disorders. Finally, researchers may explore the potential use of this compound in combination with other compounds to enhance its effects or reduce potential side effects.
Synthesis Methods
1-[(2-fluoro-6-pyrrolidin-1-ylphenyl)methyl]-N-methylpyrrolidine-2-carboxamide can be synthesized using a variety of methods, including the reductive amination of 2-fluoro-6-nitrobenzaldehyde with N-methylpyrrolidine-2-carboxamide followed by reduction with sodium borohydride. Another method involves the reaction of 2-fluoro-6-bromobenzaldehyde with N-methylpyrrolidine-2-carboxamide in the presence of a palladium catalyst. Both methods have been found to yield high purity this compound.
Scientific Research Applications
1-[(2-fluoro-6-pyrrolidin-1-ylphenyl)methyl]-N-methylpyrrolidine-2-carboxamide has been found to have potential applications in medical research, particularly in the field of cancer treatment. Studies have shown that this compound can inhibit the growth of cancer cells in vitro and in vivo. Additionally, this compound has been found to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases such as arthritis.
properties
IUPAC Name |
1-[(2-fluoro-6-pyrrolidin-1-ylphenyl)methyl]-N-methylpyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24FN3O/c1-19-17(22)16-8-5-11-21(16)12-13-14(18)6-4-7-15(13)20-9-2-3-10-20/h4,6-7,16H,2-3,5,8-12H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEEPIGYLLCPZCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CCCN1CC2=C(C=CC=C2F)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-methyl-N-[1-(5-propan-2-yl-1,2-oxazole-3-carbonyl)piperidin-4-yl]pyrrole-2-carboxamide](/img/structure/B7640938.png)
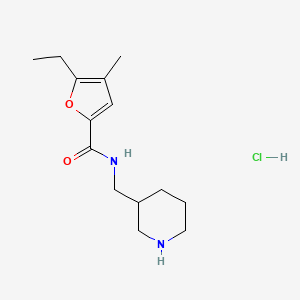

![3-(4-Cyclopropyl-1,2,4-triazol-3-yl)-1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]piperidine](/img/structure/B7640948.png)
![Methyl 5-[1-[(1-acetylpyrrolidin-3-yl)methyl-methylamino]ethyl]furan-2-carboxylate](/img/structure/B7640955.png)
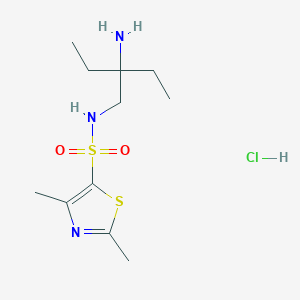
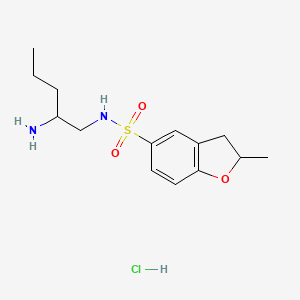
![(3-Chloro-4-fluorophenyl)-[2-(2-hydroxypropan-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7640972.png)
![(4-Chloro-2-methylphenyl)-[2-(2-hydroxypropan-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7641003.png)
![2-[1-[4-(Trifluoromethyl)phenyl]ethylamino]acetonitrile](/img/structure/B7641008.png)
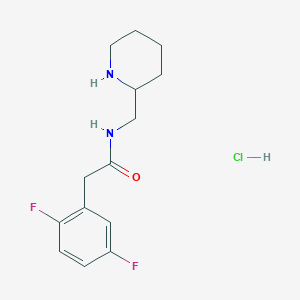
![1-[(2-cyclopropyl-1,3-thiazol-5-yl)methyl]-N-propan-2-ylpiperidin-4-amine](/img/structure/B7641023.png)
